molecular formula C18H19ClN6O2S B611246 N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide

Cat. No.: B611246
M. Wt: 418.9 g/mol
InChI Key: DRSZMILOMUPIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC-G-1008 is a small molecule agonist that selectively targets the G-protein-coupled receptor 39 (GPR39). This compound has been extensively studied for its role in various biological processes, particularly in the context of neurological and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-G-1008 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of TC-G-1008 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

TC-G-1008 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of TC-G-1008 .

Mechanism of Action

TC-G-1008 exerts its effects by selectively activating the GPR39 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of cyclic-AMP-response element binding protein (CREB) and other downstream pathways. These signaling events result in various biological effects, such as modulation of neuronal activity and enhancement of mitochondrial function .

Biological Activity

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide, also known as TC-G-1008, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of TC-G-1008 can be represented by the following molecular formula:

  • Molecular Formula : C18H19ClN6O2S
  • Molar Mass : 418.9 g/mol
  • Density : 1.462 g/cm³ (predicted)
  • Boiling Point : 662.1 °C (predicted)

TC-G-1008 is primarily recognized for its role as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in various tissues, leading to anabolic effects similar to those of testosterone without the associated side effects of traditional anabolic steroids. Research indicates that TC-G-1008 exhibits high affinity for androgen receptors, demonstrating significant antagonistic activity which is particularly beneficial in treating androgen-dependent cancers such as prostate cancer.

Antitumor Activity

Numerous studies have investigated the antitumor properties of TC-G-1008. It has been shown to inhibit the proliferation of prostate cancer cell lines effectively. The compound's ability to block androgen receptor signaling pathways has been linked to its potential in reducing tumor growth in androgen-dependent tumors.

  • In vitro Studies :
    • Research has demonstrated that TC-G-1008 significantly inhibits cell proliferation in various prostate cancer cell lines with IC50 values indicating effective dose-response relationships.
    • The compound's mechanism involves competitive inhibition at the androgen receptor site, leading to decreased transcriptional activity associated with tumor growth.
  • In vivo Studies :
    • Animal models treated with TC-G-1008 showed a marked reduction in tumor size compared to control groups, highlighting its therapeutic potential.

Pharmacokinetics and Safety Profile

TC-G-1008 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life that allows for once-daily dosing. Toxicological studies have indicated a low incidence of adverse effects, making it a promising candidate for further clinical development.

Research Findings and Case Studies

StudyObjectiveFindings
Evaluate antitumor efficacySignificant inhibition of prostate cancer cell proliferation with IC50 values < 10 µM
Assess receptor binding affinityHigh affinity for androgen receptors (Kd values in low nanomolar range)
Investigate safety profileMinimal side effects observed in animal models; favorable safety margin established

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between sulfonamide intermediates and pyrimidine derivatives. For example, reacting N-methylmethanesulfonamide with a chlorinated pyrimidine precursor under basic conditions (e.g., K2_2CO3_3 or Cs2_2CO3_3) in polar aprotic solvents like DMF or NMP at 80–100°C . Purity is validated via:

  • HPLC : Retention time analysis with >95% purity thresholds.
  • NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., sulfonamide S=O at ~3.3 ppm in 1H NMR, pyridinyl protons at δ 8.2–8.7 ppm) .
  • HRMS : High-resolution mass spectrometry to verify the molecular ion (e.g., [M+H]+ with <2 ppm error) .

Q. Which spectroscopic and crystallographic methods confirm structural integrity?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, pyrimidine C=N at ~1600 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between pyrimidine N-H and sulfonamide O atoms) .
  • 2D NMR (COSY, HSQC) : Maps connectivity between protons and carbons, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-step synthesis yields?

  • Methodological Answer :

  • Factorial Design : Test variables like temperature (60°C vs. 100°C), solvent (DMF vs. NMP), and catalyst loading (1 eq vs. 1.5 eq) in a 2³ factorial matrix to identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. reaction rate) to predict optimal conditions.
  • Example : A 2024 study achieved 85% yield by optimizing pyrimidine coupling at 90°C in NMP with Cs2_2CO3_3 as the base .

Q. What computational approaches predict target engagement and off-target effects?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases (e.g., EGFR, VEGFR). Pyridinyl and sulfonamide moieties often show π-π stacking and hydrogen bonding with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable target binding) .
  • Quantum Mechanics (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic modifications .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in assay conditions (e.g., pH 7.4, 1% DMSO) and compound stability (LC-MS monitoring) .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. SPR) to rule out assay-specific artifacts.
  • Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and correlate structural features (e.g., chloro substitution) with activity trends .

Q. What structural modifications improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Replace methyl groups with trifluoromethyl (-CF3_3) to reduce CYP450-mediated oxidation (e.g., t1/2_{1/2} increased from 2.1 to 6.8 hours in liver microsomes) .
  • Bioisosteric Replacement : Substitute pyridinyl with pyrazinyl rings to maintain π-stacking while enhancing solubility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade targets selectively .

Q. Data Contradiction Analysis Example

Study IC50_{50} (nM) Assay Type Key Observation
A (2024)12 ± 2FluorescenceHigh potency vs. EGFR
B (2025)320 ± 45SPRLow binding affinity
Resolution Use orthogonal assays (e.g., ITC for binding thermodynamics) and validate compound integrity via LC-MS .

Properties

IUPAC Name

N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSZMILOMUPIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.